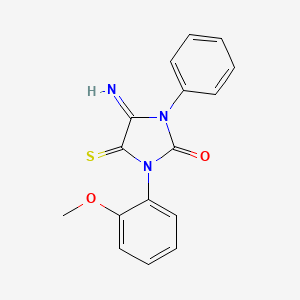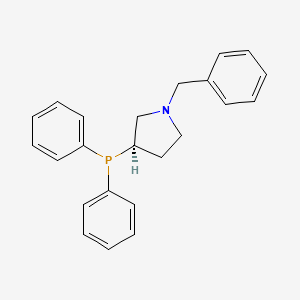
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- is a chiral organophosphorus compound. It is characterized by the presence of a pyrrolidine ring substituted with a diphenylphosphino group and a phenylmethyl group. This compound is of significant interest in the field of asymmetric synthesis due to its chiral nature and its ability to act as a ligand in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- typically involves the reaction of a pyrrolidine derivative with diphenylphosphine and a phenylmethyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
化学反応の分析
Types of Reactions
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Coordination: It can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Halides or other nucleophiles can be used in the presence of a base.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form catalytic complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that can facilitate various chemical transformations. The chiral nature of the compound allows it to induce enantioselectivity in these reactions, making it valuable in asymmetric synthesis.
類似化合物との比較
Similar Compounds
Pyrrolidine, 3-methyl-: Another pyrrolidine derivative with a methyl group instead of a diphenylphosphino group.
Pyrrolidine, 3-(diphenylphosphino)-1-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.
Uniqueness
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- is unique due to its specific substitution pattern and chiral nature. The presence of both the diphenylphosphino and phenylmethyl groups provides distinct steric and electronic properties that enhance its effectiveness as a ligand in asymmetric catalysis.
This compound’s ability to induce enantioselectivity and form stable complexes with transition metals sets it apart from other pyrrolidine derivatives, making it a valuable tool in both academic research and industrial applications.
特性
CAS番号 |
188790-90-1 |
|---|---|
分子式 |
C23H24NP |
分子量 |
345.4 g/mol |
IUPAC名 |
[(3R)-1-benzylpyrrolidin-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C23H24NP/c1-4-10-20(11-5-1)18-24-17-16-23(19-24)25(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2/t23-/m1/s1 |
InChIキー |
UAMPKCGVWVXLJU-HSZRJFAPSA-N |
異性体SMILES |
C1CN(C[C@@H]1P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
正規SMILES |
C1CN(CC1P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


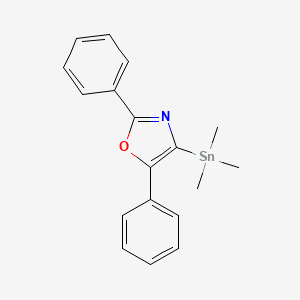
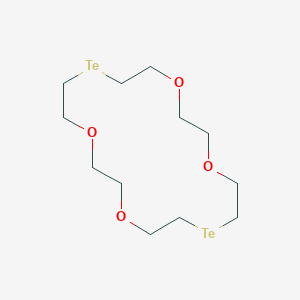
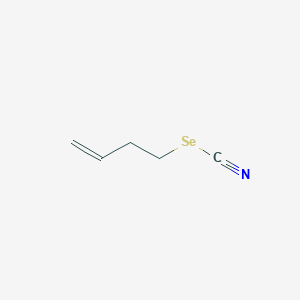
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
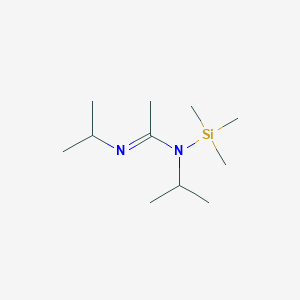
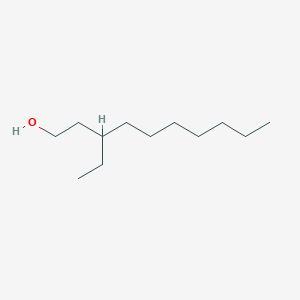
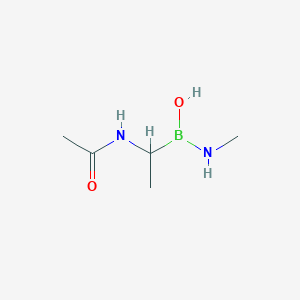
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
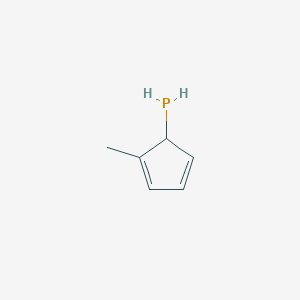
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
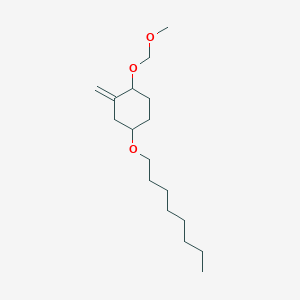
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
